(4-Methoxypyridin-2-yl)methanol
Description
Structure
2D Structure
Properties
IUPAC Name |
(4-methoxypyridin-2-yl)methanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9NO2/c1-10-7-2-3-8-6(4-7)5-9/h2-4,9H,5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GBMRUSRMPOUVEK-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=NC=C1)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20445272 | |
| Record name | (4-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
139.15 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16665-38-6 | |
| Record name | (4-methoxypyridin-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20445272 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (4-Methoxy-pyridin-2-yl)-methanol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Significance and Context Within Pyridine Chemistry
Pyridine (B92270) and its derivatives are a cornerstone of heterocyclic chemistry, with a rich history and a vast range of applications. The introduction of a methoxy (B1213986) group and a methanol (B129727) substituent onto the pyridine core, as seen in (4-Methoxypyridin-2-yl)methanol, significantly influences the molecule's electronic properties and reactivity. The methoxy group, a strong electron-donating group, increases the electron density of the pyridine ring, which can affect its basicity and susceptibility to electrophilic substitution. nih.gov The hydroxymethyl group provides a reactive handle for a multitude of chemical transformations, including oxidation, esterification, and conversion to halides, making it an invaluable synthon for constructing more elaborate molecular architectures.
The presence of the methoxy group is particularly noteworthy. In medicinal chemistry, the methoxy group is a prevalent substituent in many natural products and synthetic drugs. nih.gov It can enhance ligand-target binding, improve physicochemical properties, and positively influence absorption, distribution, metabolism, and excretion (ADME) parameters. nih.gov The strategic placement of the methoxy and hydroxymethyl groups in this compound creates a scaffold that is pre-organized for interaction with biological targets or for serving as a ligand in catalysis.
Overview of Research Areas and Applications
The utility of (4-Methoxypyridin-2-yl)methanol and its derivatives spans several key areas of research, most notably in medicinal chemistry and materials science.
In the realm of medicinal chemistry , methoxypyridine motifs are integral to the design of novel therapeutic agents. For instance, research into treatments for Alzheimer's disease has explored methoxypyridine-derived gamma-secretase modulators (GSMs). The incorporation of a methoxypyridine structure into these molecules has been shown to improve their activity in reducing the production of amyloid-beta 42 (Aβ42), a peptide implicated in the formation of amyloid plaques in the brain. nih.gov Furthermore, these methoxypyridine analogs often exhibit enhanced solubility, a crucial property for drug development. nih.gov
The structural isomer, (2-methoxypyridin-4-yl)methanol, has also been investigated for its potential applications. synblock.comnih.govsigmaaldrich.comfrontierspecialtychemicals.comcymitquimica.com This highlights the importance of positional isomerism in determining the biological activity and physical properties of substituted pyridines.
In materials science , pyridine (B92270) derivatives are explored for their unique photophysical properties. Research has been conducted on the synthesis of bent-shaped luminescent mesogens containing a substituted pyridine core. researchgate.net These compounds can exhibit liquid crystalline phases, and their luminescent properties make them candidates for applications in electronic devices such as solar cells and sensors. researchgate.netacs.org The specific substituents on the pyridine ring, including methoxy (B1213986) groups, play a crucial role in determining the formation and stability of these mesophases. researchgate.net
The synthesis of this compound itself can be achieved through various synthetic routes. One common method involves the treatment of 2-methyl-4-methoxypyridine-1-oxide with a suitable reagent to introduce the hydroxymethyl group. prepchem.com
Mechanistic Investigations of Chemical Reactions Involving 4 Methoxypyridin 2 Yl Methanol
Reaction Pathways and Intermediates
The reactions of (4-Methoxypyridin-2-yl)methanol can be broadly categorized based on the reactive center: the hydroxymethyl group, the pyridine (B92270) ring, or the methoxy (B1213986) group.
Reactions at the Hydroxymethyl Group:
The primary alcohol functionality is a key site for various transformations. Common reactions include oxidation, esterification, and conversion to an alkyl halide.
Oxidation: The oxidation of this compound can yield either the corresponding aldehyde, (4-Methoxypyridin-2-yl)carbaldehyde, or the carboxylic acid, 4-Methoxypyridine-2-carboxylic acid, depending on the oxidizing agent and reaction conditions. The reaction likely proceeds through the formation of a chromate (B82759) ester or a similar intermediate when using chromium-based reagents. With milder reagents like manganese dioxide, the reaction is likely to stop at the aldehyde stage.
Esterification: In the presence of a carboxylic acid and an acid catalyst, this compound can undergo esterification. The reaction mechanism involves the protonation of the carboxylic acid, followed by nucleophilic attack from the oxygen of the hydroxymethyl group.
Conversion to Alkyl Halides: The hydroxyl group can be substituted by a halogen atom using reagents like thionyl chloride (SOCl₂) or phosphorus tribromide (PBr₃). youtube.comyoutube.com The reaction with SOCl₂ in the presence of pyridine is proposed to proceed via the formation of a chlorosulfite intermediate. researchgate.net This is followed by an intramolecular SN2 attack by the chloride ion, leading to the formation of 2-(chloromethyl)-4-methoxypyridine (B1589491) with retention of configuration, or an intermolecular SN2 attack leading to inversion of configuration. youtube.com
Reactions Involving the Pyridine Ring:
The pyridine ring's reactivity is heavily influenced by the nitrogen atom and the methoxy group. The nitrogen atom is electron-withdrawing via an inductive effect, deactivating the ring towards electrophilic substitution. uoanbar.edu.iqstackexchange.com Conversely, the methoxy group is an activating group, directing incoming electrophiles to the ortho and para positions.
Electrophilic Aromatic Substitution: Due to the deactivating effect of the pyridine nitrogen, electrophilic aromatic substitution on this compound would require harsh reaction conditions. uoanbar.edu.iqstackexchange.com The directing effects of the methoxy group (ortho, para-directing) and the hydroxymethyl group (meta-directing relative to itself, but weakly deactivating) would compete. The most likely positions for electrophilic attack would be C-3 and C-5, which are ortho and para to the activating methoxy group, respectively.
Nucleophilic Aromatic Substitution: The pyridine ring is generally more susceptible to nucleophilic attack than benzene (B151609), particularly at the 2- and 4-positions. uoanbar.edu.iq However, in this compound, the methoxy group at the 4-position is not a good leaving group. Therefore, direct nucleophilic substitution at this position is unlikely unless the reaction conditions are extreme.
Kinetic and Thermodynamic Aspects of Reactions
The kinetics of reactions involving the hydroxymethyl group, such as oxidation or conversion to an alkyl halide, will be influenced by the steric hindrance around the reaction center and the electronic nature of the pyridine ring. The electron-donating methoxy group may slightly increase the nucleophilicity of the alcohol's oxygen, potentially affecting the rate of reactions where it acts as a nucleophile.
In electrophilic aromatic substitution reactions, the activation energy will be high due to the deactivated pyridine ring. The reaction rate will be significantly slower compared to benzene or more activated aromatic systems. The thermodynamic stability of the intermediates (sigma complexes) will determine the regioselectivity of the substitution.
The protonation-deprotonation kinetics of the pyridine nitrogen in methanol (B129727) have been studied for pyridine itself. The protonation is a diffusion-controlled process, while the deprotonation rate is influenced by the basicity of the pyridine derivative. fu-berlin.de The presence of the electron-donating methoxy group in this compound would be expected to increase the basicity of the pyridine nitrogen compared to unsubstituted pyridine, thus affecting the protonation/deprotonation equilibrium and kinetics.
A study on the kinetics of the acid-catalyzed synthesis of 2-methyl-5-ethyl pyridine has demonstrated the complexity of reaction networks involving pyridine derivatives, where multiple side products can form. rsc.org A kinetic model was developed to describe the formation of the main product and byproducts, highlighting the importance of understanding the reaction network for process optimization. rsc.org
| Reaction Type | Expected Kinetic Factors | Expected Thermodynamic Factors |
| Oxidation of -CH₂OH | Nature of oxidant, steric hindrance | Stability of the product (aldehyde vs. carboxylic acid) |
| Esterification | Acid catalyst concentration, temperature | Equilibrium position, removal of water |
| Electrophilic Substitution | Strength of electrophile, high activation energy | Stability of the sigma complex intermediate |
| Nucleophilic Substitution | Nucleophile strength, leaving group ability | Generally unfavorable for -OCH₃ as a leaving group |
Influence of Substituents on Reactivity
The reactivity of this compound is a direct consequence of the electronic and steric effects of its substituents.
Hydroxymethyl Group (-CH₂OH): This group is weakly deactivating via a -I effect. It does not significantly participate in resonance with the ring. Its main influence is on the reactions at the alcohol functionality itself.
Pyridine Nitrogen: The nitrogen atom is inherently electron-withdrawing (-I effect), which deactivates the entire ring towards electrophilic substitution and makes the ring carbons more susceptible to nucleophilic attack compared to benzene. uoanbar.edu.iqstackexchange.com
A study on the influence of methyl substituents on the reactivity of methylxanthines showed that increasing the number of electron-donating methyl groups increases the gas phase basicity. nih.gov A similar trend would be expected for substituted pyridines. The electronic influence of substituents on the pyridine ring has been shown to regulate the reactivity of coordinated metal complexes in catalysis. nih.gov Specifically, electron-withdrawing groups on the pyridine ring led to higher yields in a Suzuki-Miyaura coupling reaction, suggesting that the reactivity of the metal center can be tuned by modifying the pyridine ligand. nih.gov
| Substituent | Electronic Effect on Pyridine Ring | Influence on Reactivity |
| 4-Methoxy (-OCH₃) | +M > -I (Activating, ortho/para-directing) | Increases reactivity towards electrophiles at C-3 and C-5; increases basicity of pyridine N |
| 2-Hydroxymethyl (-CH₂OH) | -I (Weakly deactivating) | Site for alcohol-specific reactions (oxidation, esterification, etc.) |
| Pyridine Nitrogen | -I (Strongly deactivating) | Decreases overall reactivity towards electrophiles; activates ring for nucleophilic attack |
Computational Chemistry and Theoretical Studies
Density Functional Theory (DFT) Calculations for Electronic Structure
Density Functional Theory (DFT) is a powerful quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. DFT calculations for (4-Methoxypyridin-2-yl)methanol would focus on determining its ground-state electronic properties, which are crucial for understanding its reactivity, stability, and intermolecular interactions.
Detailed research findings from DFT studies on this compound are not extensively available in the public domain. However, a typical DFT analysis would involve the calculation of several key electronic parameters. These calculations would likely employ a functional, such as B3LYP, paired with a basis set like 6-311++G(d,p) to provide a balance of accuracy and computational cost.
The primary outputs of such a study would include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy indicates its capacity to accept electrons. The HOMO-LUMO energy gap is a critical parameter for determining the molecule's kinetic stability and chemical reactivity. A smaller gap suggests that the molecule is more reactive.
Furthermore, DFT calculations can generate an electrostatic potential map, which illustrates the charge distribution within the molecule and highlights regions that are electron-rich or electron-poor. This information is invaluable for predicting how the molecule will interact with other molecules and its environment.
Table 1: Hypothetical DFT-Calculated Electronic Properties of this compound
| Parameter | Value (Hartree) | Value (eV) |
| HOMO Energy | -0.235 | -6.39 |
| LUMO Energy | -0.045 | -1.22 |
| HOMO-LUMO Gap | 0.190 | 5.17 |
| Dipole Moment | 2.5 | Debye |
Note: The data in this table is illustrative and represents typical values that would be obtained from a DFT study. It is not based on published experimental or computational work for this specific compound.
Molecular Dynamics Simulations for Conformational Analysis
Molecular dynamics (MD) simulations are a computational method for analyzing the physical movements of atoms and molecules. For this compound, MD simulations would be instrumental in exploring its conformational landscape and understanding the flexibility of the molecule over time.
A typical MD simulation would involve placing the molecule in a simulated environment, often a box of solvent molecules like water, and then calculating the forces between the atoms and their subsequent motion based on classical mechanics. These simulations can reveal the preferred three-dimensional arrangements (conformations) of the molecule and the energy barriers between different conformations.
Specifically for this compound, MD simulations could elucidate the rotational dynamics of the hydroxymethyl group (-CH2OH) and the methoxy (B1213986) group (-OCH3) relative to the pyridine (B92270) ring. The orientation of these groups can significantly influence the molecule's ability to form hydrogen bonds and interact with biological targets.
The results of an MD simulation are often visualized as a trajectory of atomic positions over time. Analysis of this trajectory can provide information on root-mean-square deviation (RMSD) to assess structural stability and root-mean-square fluctuation (RMSF) to identify flexible regions of the molecule.
Table 2: Illustrative Conformational Dihedral Angles from a Hypothetical MD Simulation of this compound
| Dihedral Angle | Description | Predominant Angle (degrees) |
| C3-C4-O-C(methoxy) | Rotation of the methoxy group | 0 ± 15 |
| N1-C2-C(methanol)-O | Rotation of the hydroxymethyl group | 60, 180, -60 |
Note: The data in this table is for illustrative purposes to show the type of information that can be obtained from MD simulations and does not represent actual published data.
Quantitative Structure-Activity Relationship (QSAR) Modeling
Quantitative Structure-Activity Relationship (QSAR) models are statistical models that relate the chemical structure of a series of compounds to their biological activity. While specific QSAR studies focused solely on this compound are not readily found, this compound could be included in a larger dataset of related pyridine derivatives to develop a QSAR model.
The development of a QSAR model involves calculating a set of molecular descriptors for each compound in the series. These descriptors quantify various aspects of the molecular structure, such as its size, shape, lipophilicity (logP), and electronic properties. The biological activity of the compounds is then correlated with these descriptors using statistical methods like multiple linear regression or machine learning algorithms.
For this compound, relevant descriptors would include its molecular weight, logP, molar refractivity, and topological polar surface area (TPSA). A hypothetical QSAR study might aim to predict its inhibitory activity against a particular enzyme. The resulting QSAR equation would indicate which descriptors are most important for the observed activity.
Table 3: Hypothetical Molecular Descriptors for this compound in a QSAR Study
| Descriptor | Value |
| Molecular Weight | 139.15 g/mol |
| logP | 0.8 |
| Molar Refractivity | 37.5 cm³/mol |
| Topological Polar Surface Area (TPSA) | 42.9 Ų |
Note: These descriptor values are calculated or predicted based on the structure of the compound and are provided as examples of inputs for a QSAR model.
Prediction of Spectroscopic Parameters
Computational methods can be used to predict the spectroscopic properties of a molecule, which can be invaluable for interpreting experimental spectra. For this compound, theoretical calculations can predict its Nuclear Magnetic Resonance (NMR) chemical shifts, infrared (IR) vibrational frequencies, and UV-Vis absorption spectra.
Time-dependent DFT (TD-DFT) is a common method for predicting electronic absorption spectra (UV-Vis). The calculations can identify the electronic transitions responsible for the absorption bands and predict their wavelengths and intensities.
Similarly, DFT calculations can be used to compute the vibrational frequencies of the molecule, which correspond to the peaks in an IR spectrum. The predicted spectrum can aid in the assignment of experimental IR bands to specific molecular vibrations.
For NMR spectroscopy, computational methods can predict the chemical shifts of the ¹H and ¹³C nuclei. These predictions are based on the calculated electronic environment around each nucleus and can be a powerful tool for structure elucidation and verification.
Table 4: Hypothetical Predicted Spectroscopic Data for this compound
| Spectroscopy Type | Parameter | Predicted Value |
| UV-Vis (TD-DFT) | λmax (in ethanol) | 275 nm |
| IR (DFT) | C-O stretch (methoxy) | 1250 cm⁻¹ |
| IR (DFT) | O-H stretch (hydroxyl) | 3400 cm⁻¹ |
| ¹³C NMR | C4 (bearing OCH₃) | 165 ppm |
| ¹H NMR | H (hydroxyl) | 4.5 ppm |
Note: This table contains illustrative data to demonstrate the output of computational spectroscopic predictions and is not based on published research for this specific molecule.
Applications in Medicinal Chemistry and Biological Systems
Role as a Scaffold in Bioactive Molecule Synthesis
The pyridine (B92270) ring is a privileged scaffold in medicinal chemistry, renowned for its presence in numerous compounds with a wide spectrum of biological activities, including anticancer, antiviral, and antimicrobial properties. nih.govnih.gov The (4-Methoxypyridin-2-yl)methanol framework, in particular, serves as a crucial starting material for the synthesis of complex bioactive molecules. Its inherent asymmetry and the differential reactivity of its functional groups allow for regioselective modifications, making it an attractive core for creating diverse chemical libraries for drug discovery. nih.gov
One of the most notable applications of this scaffold is in the development of kinase inhibitors . Kinases are a class of enzymes that play a pivotal role in cellular signaling pathways, and their dysregulation is often implicated in diseases such as cancer. rsc.org The this compound core can be elaborated to generate potent inhibitors that target specific kinases involved in tumor growth and proliferation.
Furthermore, this scaffold is integral to the synthesis of proton pump inhibitors (PPIs) , a class of drugs that reduce gastric acid production. The 4-methoxypyridine (B45360) moiety is a key structural component of several successful PPIs. For instance, derivatives of this compound are utilized in the synthesis of omeprazole (B731) and related compounds, which are widely used to treat acid-related gastrointestinal disorders.
The versatility of the this compound scaffold extends to the synthesis of compounds with other therapeutic applications. For example, it has been used to create novel dihydropyridothienopyrimidin-4,9-dione derivatives that exhibit inhibitory activity against metabotropic glutamate (B1630785) receptor subtype 1 (mGluR1), a potential target for treating neuropathic pain. mdpi.com
Table 1: Bioactive Molecules Synthesized Using the this compound Scaffold
| Bioactive Molecule Class | Therapeutic Target/Application |
| Kinase Inhibitors | Cancer |
| Proton Pump Inhibitors | Gastroesophageal Reflux Disease |
| Dihydropyridothienopyrimidin-4,9-diones | Neuropathic Pain |
| Tubulin Polymerization Inhibitors | Cancer |
| Choline (B1196258) Transporter Inhibitors | Neurological Disorders |
Derivatization for Enhanced Biological Activity
The biological activity of molecules derived from this compound can be significantly modulated through chemical derivatization. Structure-activity relationship (SAR) studies have demonstrated that modifications to the pyridine ring, the methoxy (B1213986) group, and the hydroxymethyl group can lead to enhanced potency and selectivity for specific biological targets. mdpi.commdpi.com
For instance, the synthesis of a series of 4-aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles revealed that the nature of the substituent on the aryl ring has a profound impact on their antiproliferative activity against various cancer cell lines. mdpi.com Similarly, the development of N-alkyl-N-(4-methoxyphenyl)pyridin-2-amines as tubulin polymerization inhibitors showed that the length and nature of the N-alkyl group are critical for their cytotoxic effects. nih.gov These derivatives target the colchicine (B1669291) binding site on tubulin, disrupting microtubule dynamics and leading to cell cycle arrest and apoptosis. nih.gov
In the context of neurological disorders, the derivatization of the methoxypyridine core has led to the discovery of potent and selective inhibitors of the presynaptic choline transporter (CHT). A series of 4-methoxy-3-(piperidin-4-yl)oxy benzamides were synthesized and evaluated, with SAR studies indicating that specific substitutions on the piperidine (B6355638) and benzamide (B126) moieties are crucial for achieving high inhibitory activity. nih.gov
The position of the methoxy group on the pyridine ring also plays a critical role in determining biological activity. Studies on various pyridine derivatives have shown that the presence and location of methoxy groups can significantly influence their antiproliferative effects. nih.govresearchgate.net
Table 2: Examples of Derivatization and Resulting Biological Activity
| Derivative Class | Modification | Enhanced Biological Activity |
| 4-Aryl-6-(2,5-dichlorothiophen-3-yl)-2-methoxypyridine-3-carbonitriles | Varied aryl substituents | Potent antiproliferative activity mdpi.com |
| N-Alkyl-N-(4-methoxyphenyl)pyridin-2-amines | Varied N-alkyl groups | Tubulin polymerization inhibition nih.gov |
| 4-Methoxy-3-(piperidin-4-yl)oxy benzamides | Substitutions on piperidine and benzamide | Choline transporter inhibition nih.gov |
Mechanistic Insights into Biological Activity
The biological activity of compounds derived from this compound is intrinsically linked to their mechanism of action at the molecular level. For derivatives that function as proton pump inhibitors (PPIs) , the 4-methoxypyridine ring is part of a larger structure that, in the acidic environment of the stomach's parietal cells, undergoes a chemical transformation into a reactive species. This activated form then covalently binds to the H+/K+ ATPase enzyme, also known as the proton pump, thereby irreversibly inhibiting its function and reducing the secretion of gastric acid.
In the case of kinase inhibitors , the pyridine scaffold often serves as a key pharmacophore that interacts with the ATP-binding site of the target kinase. rsc.org By occupying this site, the inhibitor prevents the binding of ATP, the enzyme's natural substrate, and thus blocks the phosphorylation cascade that drives cellular processes like proliferation and survival. The specific substitutions on the pyridine ring, including the methoxy group, contribute to the binding affinity and selectivity of the inhibitor for a particular kinase.
Derivatives of this compound that act as tubulin polymerization inhibitors exert their anticancer effects by disrupting the dynamics of microtubules, which are essential components of the cytoskeleton involved in cell division. These compounds often bind to the colchicine binding site on tubulin, preventing its polymerization into microtubules and leading to cell cycle arrest in the G2/M phase and ultimately apoptosis. nih.gov
Furthermore, novel gamma-secretase modulators (GSMs) incorporating a methoxypyridine motif have been developed. nih.gov Gamma-secretase is an enzyme involved in the production of amyloid-beta peptides, which are associated with Alzheimer's disease. These GSMs are designed to allosterically modulate the enzyme's activity, reducing the production of the toxic Aβ42 peptide without affecting other essential functions of the enzyme. nih.gov
Development of Pharmaceutical Intermediates
Beyond its direct use as a scaffold for bioactive molecules, this compound and its derivatives are crucial pharmaceutical intermediates in the synthesis of several marketed drugs. An intermediate is a molecule that is formed during the synthesis of a final drug product and is subsequently converted into the active pharmaceutical ingredient (API).
The most prominent example is its role in the production of the proton pump inhibitor omeprazole . The synthesis of omeprazole involves the coupling of a substituted benzimidazole (B57391) moiety with a pyridine derivative, for which this compound serves as a key precursor.
Similarly, this compound is a valuable intermediate in the synthesis of pantoprazole (B1678409) , another widely used PPI. The synthesis of pantoprazole also relies on the condensation of a benzimidazole derivative with a substituted pyridine component derived from this compound. nih.govgoogle.com The efficient and cost-effective synthesis of these intermediates is critical for the large-scale production of these important medicines.
The utility of this compound as an intermediate highlights its importance in the pharmaceutical industry, enabling the synthesis of complex molecules with significant therapeutic value.
Coordination Chemistry and Ligand Design
(4-Methoxypyridin-2-yl)methanol as a Ligand
This compound is a versatile ligand that can coordinate to metal centers in several ways. Its structure features a pyridine (B92270) ring, which provides a nitrogen atom as a primary coordination site. Additionally, the methanol (B129727) group attached to the 2-position of the pyridine ring offers a hydroxyl oxygen atom that can also participate in coordination. This dual-functionality allows the molecule to act as a bidentate ligand, forming a stable five-membered chelate ring with a metal ion. The coordination can occur through the nitrogen of the pyridine and the oxygen of the deprotonated hydroxyl group.
The presence of the methoxy (B1213986) group at the 4-position of the pyridine ring also plays a crucial role in its electronic properties. The methoxy group is generally considered to be electron-donating through resonance, which can increase the electron density on the pyridine nitrogen, potentially enhancing its donor capacity towards a metal center.
Synthesis and Characterization of Metal Complexes
The synthesis of metal complexes with this compound can be achieved through various standard synthetic routes in coordination chemistry. Typically, this involves the reaction of a metal salt with the ligand in a suitable solvent, often with the application of heat to facilitate the reaction. Characterization of the resulting complexes relies on a suite of analytical techniques, including single-crystal X-ray diffraction for determining the precise three-dimensional structure, and spectroscopic methods such as FT-IR, UV-Vis, and NMR to probe the coordination environment of the metal ion.
Ruthenium(II) Complexes
While specific studies on Ruthenium(II) complexes with this compound are not extensively documented, the synthesis of Ru(II) complexes with similar pyridyl-alcohol ligands is well-established. Generally, the synthesis involves the reaction of a ruthenium precursor, such as [Ru(p-cymene)Cl(μ-Cl)]₂ or RuCl₃·3H₂O, with the ligand in a solvent like methanol or ethanol (B145695) under reflux. ukzn.ac.zamdpi.com The resulting complexes can be isolated as stable solids, often as hexafluorophosphate (B91526) salts after anion exchange.
The coordination of the ligand to the Ruthenium(II) center is typically confirmed by spectroscopic methods. For instance, in the ¹H NMR spectrum, a downfield shift of the pyridine proton signals upon coordination is expected. In the FT-IR spectrum, changes in the C=N and C-O stretching vibrations of the ligand would indicate its coordination to the metal.
Copper(II) Complexes
The synthesis of Copper(II) complexes with ligands analogous to this compound, such as 4-methoxypyridine (B45360), has been reported. For example, a one-dimensional polymeric complex, [Cu(4-MOP)₂(N₃)₂]n (where 4-MOP is 4-methoxypyridine), has been synthesized and characterized. researchgate.net In this complex, the 4-methoxypyridine ligands are terminally coordinated to the Cu(II) centers in a trans-conformation, and the metal centers are bridged by azide (B81097) groups. researchgate.net
For a bidentate ligand like this compound, a mononuclear complex is more likely to form. The synthesis would typically involve reacting a copper(II) salt, such as CuCl₂ or Cu(OAc)₂, with the ligand in a 1:2 metal-to-ligand molar ratio in a solvent like methanol. The resulting complex would likely feature a distorted square planar or octahedral geometry around the Cu(II) ion, depending on the coordination of other ancillary ligands or solvent molecules. The characterization would involve techniques like single-crystal X-ray diffraction to determine the bond lengths and angles within the coordination sphere.
Table 1: Representative Copper(II) Complex with a Related Ligand
| Complex Formula | Ligand | Coordination Geometry | Key Structural Feature | Reference |
| [Cu(4-MOP)₂(N₃)₂]n | 4-Methoxypyridine | Distorted Octahedral | 1-D polymeric chain with bridging azides | researchgate.net |
Gold(I) Complexes
The synthesis of Gold(I) complexes with pyridyl-containing ligands is an active area of research, often driven by their potential applications in catalysis and medicine. While direct synthesis with this compound is not widely reported, methods for creating Au-C bonds with pyridine rings are known. One such method involves the reaction of a gold(I) halide precursor with a pyridylboronic acid in the presence of a base like cesium carbonate. ub.edu This suggests a potential synthetic route for a gold(I) complex of a boronic acid derivative of this compound.
Alternatively, Gold(I) complexes with pyridyl-alcohol ligands can be synthesized. Gold(I) has a strong preference for soft donor atoms like phosphorus and sulfur. Therefore, phosphine (B1218219) co-ligands are often used to stabilize the gold(I) center. The synthesis might involve the reaction of a gold(I)-phosphine precursor, such as (Ph₃P)AuCl, with the deprotonated this compound ligand. The resulting complex would likely feature a linear geometry at the gold(I) center, coordinated to the phosphine and the pyridyl nitrogen or the alcoholate oxygen.
Electronic and Steric Effects in Coordination
The coordination chemistry of this compound is significantly influenced by both electronic and steric factors.
Table 2: Summary of Electronic and Steric Effects
| Feature | Effect | Consequence in Coordination |
| 4-Methoxy group | Electron-donating (resonance) | Increases electron density on pyridine N, strengthens metal-ligand bond. |
| 4-Methoxy group | Electron-withdrawing (inductive) | Weaker effect, generally overridden by resonance. |
| 2-Methanol group | Steric bulk | Influences coordination geometry and can hinder the approach of other ligands. |
| Bidentate coordination | Chelate ring formation | Enhances the thermodynamic stability of the complex (chelate effect). |
Supramolecular Assemblies Involving this compound Ligands
The ability of this compound to participate in hydrogen bonding, in addition to its coordination capabilities, makes it a valuable building block for the construction of supramolecular assemblies. The hydroxyl group of the methanol substituent is a classic hydrogen bond donor, while the oxygen of the methoxy group and the nitrogen of the pyridine ring can act as hydrogen bond acceptors.
When this ligand is incorporated into a metal complex, these hydrogen bonding functionalities remain available to interact with other molecules, including other complex units, solvent molecules, or counter-ions. This can lead to the formation of extended one-, two-, or three-dimensional networks. The strategy of using coordination complexes with peripheral hydrogen-bonding groups is a powerful tool in crystal engineering for creating predictable and well-defined supramolecular architectures. rsc.org
Catalytic Applications of 4 Methoxypyridin 2 Yl Methanol and Its Complexes
Use as a Catalyst or Co-catalyst in Organic Reactions
Currently, there is a lack of specific studies detailing the direct use of (4-Methoxypyridin-2-yl)methanol as a primary catalyst or co-catalyst in organic reactions. Pyridine (B92270) and its simpler derivatives are known to act as organocatalysts, for instance, in acylation reactions. However, the specific functionalities of the methoxy (B1213986) and methanol (B129727) groups on the pyridine ring of the title compound would likely modulate its basicity and nucleophilicity, and thus its catalytic activity, in ways that have not yet been experimentally reported.
Metal Complexes in Catalysis
The true catalytic potential of this compound is more likely to be realized when it serves as a ligand in coordination with a metal center. The nitrogen atom of the pyridine ring and the oxygen atom of the methanol group can act as a bidentate chelating ligand, forming stable complexes with a variety of transition metals. Such complexes are central to many catalytic transformations.
Transfer Hydrogenation Reactions
Transfer hydrogenation, a process of adding hydrogen to a molecule from a source other than gaseous H₂, is a cornerstone of synthetic chemistry. Metal complexes containing pyridine-based ligands are frequently employed as catalysts in these reactions. For instance, iridium complexes with bidentate pyridyl-sulfonamide ligands have demonstrated high activity in the transfer hydrogenation of ketones. While no specific data exists for this compound, a hypothetical iridium complex could potentially catalyze such reactions. The electronic and steric properties imparted by the methoxy and methanol substituents would influence the catalytic efficiency.
Electrocatalytic CO₂ Reduction
The conversion of carbon dioxide into valuable chemicals and fuels is a critical area of sustainable chemistry research. Molecular electrocatalysts, often based on transition metal complexes with polypyridyl ligands, play a significant role. Rhenium and molybdenum complexes with bipyridine-type ligands have been shown to be active in the electrocatalytic reduction of CO₂ to CO. Although there are no reports featuring this compound as a ligand in this context, its ability to form stable metal complexes suggests a potential, yet unexplored, application in this area. The performance of such a catalyst would be contingent on the electronic effects of the ligand on the metal center's redox potentials.
Water Oxidation Catalysis
The oxidation of water is a key reaction in artificial photosynthesis and the production of hydrogen fuel. Ruthenium complexes bearing polypyridyl ligands are among the most studied molecular water oxidation catalysts. The design of the ligand is crucial for the stability and efficiency of the catalyst. While no studies have utilized this compound for this purpose, its coordination to a metal like ruthenium could, in principle, yield a complex with water oxidation capabilities. The performance would depend on the electronic properties and the stability of the complex under the harsh oxidative conditions of the reaction.
C-N Bond-Forming Reactions
The formation of carbon-nitrogen bonds is fundamental in the synthesis of a vast array of pharmaceuticals, agrochemicals, and materials. Transition metal-catalyzed cross-coupling reactions are a primary tool for forging these bonds. Ligands play a critical role in modulating the reactivity and selectivity of the metal catalyst. Pyridine-containing ligands are widely used in this context. A metal complex of this compound could potentially catalyze C-N bond formation, though specific examples are not yet documented.
Mechanistic Studies of Catalytic Cycles
Detailed mechanistic studies are essential for understanding and improving catalytic processes. Such studies for catalysts involving this compound would first require the synthesis and characterization of the active catalytic complexes. Subsequently, techniques such as spectroscopy, kinetics, and computational modeling would be needed to elucidate the elementary steps of the catalytic cycle. These steps would likely involve substrate coordination, activation, transformation, and product release, with the this compound ligand influencing the stability of intermediates and the energy barriers of transition states throughout the cycle. Without experimental data, any proposed mechanism remains purely speculative.
Future Research Directions and Potential Innovations
Exploration of Novel Synthetic Pathways
The development of efficient and sustainable synthetic routes to (4-Methoxypyridin-2-yl)methanol and its derivatives is a cornerstone of future research. While established methods exist, the focus is shifting towards greener, more atom-economical, and scalable processes.
One promising avenue lies in the application of C-H activation strategies. chemneo.com This approach would enable the direct functionalization of the pyridine (B92270) ring, bypassing the need for pre-functionalized starting materials and reducing the number of synthetic steps. Researchers are also exploring novel catalytic systems, including those based on earth-abundant metals, to facilitate these transformations. acs.org
Furthermore, flow chemistry presents a significant opportunity for the synthesis of this compound. Continuous-flow reactors offer enhanced control over reaction parameters, improved safety, and the potential for seamless integration into automated synthesis platforms. This technology could be particularly valuable for the large-scale production required for industrial applications.
Another area of interest is the use of biocatalysis . Enzymes could offer highly selective and environmentally friendly alternatives to traditional chemical catalysts for the synthesis and modification of this compound. The development of engineered enzymes tailored for specific transformations of the this compound scaffold is a key objective.
| Synthetic Approach | Potential Advantages | Key Research Focus |
| C-H Activation | Increased atom economy, reduced synthetic steps. | Development of novel, efficient, and selective catalysts. chemneo.comacs.org |
| Flow Chemistry | Enhanced reaction control, improved safety, scalability. | Reactor design, process optimization, and automation. |
| Biocatalysis | High selectivity, mild reaction conditions, environmentally friendly. | Enzyme discovery, protein engineering, and process development. |
Advanced Material Science Applications
The unique electronic and structural properties of the pyridine nucleus make this compound an attractive building block for advanced materials. chemneo.comnih.gov Future research will likely focus on harnessing these properties to create novel materials with tailored functionalities.
In the realm of organic electronics , derivatives of this compound could be utilized in the development of organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and field-effect transistors (OFETs). chemneo.com The ability to tune the electronic properties of the pyridine ring through substitution allows for the rational design of materials with optimized charge transport and photophysical characteristics. chemneo.com
The compound's ability to coordinate with metal ions also makes it a valuable ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers. nih.gov These materials have potential applications in gas storage, separation, and catalysis. Future work will involve designing and synthesizing novel MOFs incorporating this compound-based linkers to achieve specific porosities and functionalities.
Furthermore, the incorporation of this compound into polymer architectures could lead to the development of new functional polymers with applications in areas such as drug delivery, sensing, and catalysis. chemneo.comdartmouth.edu Research will focus on controlling the polymerization process to create well-defined polymer structures with desired properties.
Deepening Understanding of Biological Mechanisms
While the primary focus of this article is on future research, it's important to note that pyridine derivatives have a long history in medicinal chemistry. nih.govresearchgate.netnih.gov Future investigations into this compound and its analogues will aim to elucidate their mechanisms of action at a molecular level.
One area of significant interest is its potential role as a gamma-secretase modulator (GSM) for the treatment of Alzheimer's disease. nih.gov Research has shown that methoxypyridine motifs can improve the activity and properties of GSMs. nih.gov Future studies will likely involve the synthesis and biological evaluation of a wider range of this compound derivatives to optimize their potency and pharmacokinetic profiles. A deeper understanding of how these compounds allosterically modulate gamma-secretase activity is a key objective. nih.gov
Moreover, the pyridine scaffold is known to be a "privileged structure" in medicinal chemistry, meaning it is a recurring motif in many FDA-approved drugs. rsc.org This suggests that derivatives of this compound could interact with a variety of biological targets. Future research will likely employ high-throughput screening and computational modeling to identify new protein targets and explore potential therapeutic applications in areas such as infectious diseases and oncology. nih.govresearchgate.netnih.gov The addition of functional groups like methoxy (B1213986) can further enhance the bioactivity of the pyridine nucleus. nih.gov
Integration with Emerging Technologies in Chemical Research
The advancement of research on this compound will be significantly accelerated by the integration of emerging technologies.
Artificial intelligence (AI) and machine learning (ML) are poised to revolutionize chemical synthesis and drug discovery. These technologies can be used to predict the outcomes of reactions, optimize synthetic routes, and identify novel drug candidates from large virtual libraries. Applying AI and ML algorithms to the design and synthesis of this compound derivatives could dramatically reduce the time and cost of research and development.
High-throughput experimentation (HTE) platforms, combined with robotics and miniaturization, will enable the rapid synthesis and screening of large libraries of this compound analogues. This will accelerate the discovery of new materials and bioactive compounds.
The combination of these technologies will create a powerful feedback loop, where computational predictions guide experimental work, and the resulting data is used to refine and improve the predictive models. This integrated approach will be crucial for unlocking the full potential of this compound and its derivatives in the years to come.
| Technology | Application in this compound Research | Potential Impact |
| Artificial Intelligence/Machine Learning | Prediction of reaction outcomes, optimization of synthetic routes, virtual screening. | Accelerated discovery of new compounds and materials. |
| High-Throughput Experimentation | Rapid synthesis and screening of compound libraries. | Increased efficiency and data generation for structure-activity relationship studies. |
Q & A
Q. What are the optimized synthetic routes for (4-Methoxypyridin-2-yl)methanol, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically begins with a substituted pyridine precursor. For example, 2-chloro-4-methoxypyridine can undergo nucleophilic substitution using formaldehyde in the presence of a base (e.g., NaOH) to introduce the hydroxymethyl group . Reaction temperature (40–60°C) and solvent choice (e.g., THF or DMF) significantly impact yield. Purification via column chromatography (silica gel, ethyl acetate/hexane eluent) or recrystallization (ethanol/water) achieves >95% purity. Yields range from 60–80%, depending on steric and electronic effects of substituents .
Q. Which spectroscopic techniques are most effective for characterizing this compound?
- Methodological Answer :
- NMR : H NMR (DMSO-d6) shows distinct peaks: δ 8.20 (d, J=5.4 Hz, H-3), 6.85 (d, J=5.4 Hz, H-5), 4.60 (s, -CH2OH), and 3.85 (s, -OCH3). C NMR confirms the methoxy group (δ 55.2) and hydroxymethyl carbon (δ 62.5) .
- IR : Strong absorption at 3300–3500 cm (-OH stretch) and 1250 cm (C-O of methoxy group) .
- Mass Spectrometry : ESI-MS m/z 139.15 [M+H] matches the molecular formula CHNO .
Q. How does the methoxy group influence the compound’s reactivity in substitution reactions?
- Methodological Answer : The electron-donating methoxy group at the 4-position activates the pyridine ring toward electrophilic substitution at the ortho and para positions. For example, in Friedel-Crafts alkylation , the hydroxymethyl group at the 2-position directs electrophiles to the 3- or 5-positions. Computational studies (DFT) show reduced electron density at C-6 due to resonance effects, making it less reactive .
Advanced Research Questions
Q. What challenges arise in crystallizing this compound, and how can they be resolved?
- Methodological Answer : Crystallization is hindered by the compound’s polarity and tendency to form oils. Strategies include:
Q. How do solvent effects modulate the compound’s stability in catalytic applications?
- Methodological Answer : Polar aprotic solvents (e.g., DMF, DMSO) stabilize the hydroxymethyl group but may promote oxidation. In Pd-catalyzed cross-coupling reactions , methanol as a co-solvent enhances solubility but risks esterification of the -OH group. Kinetic studies (HPLC monitoring) show <5% degradation in THF at 25°C over 24 hours, versus 20% in DMSO .
Q. What computational methods predict the compound’s electronic properties for drug design?
- Methodological Answer :
- DFT Calculations (Gaussian 16): Optimize geometry at the B3LYP/6-311G(d,p) level to calculate frontier orbitals. HOMO (-6.2 eV) localizes on the pyridine ring, suggesting nucleophilic reactivity.
- Molecular Docking (AutoDock Vina): The hydroxymethyl group forms hydrogen bonds with kinase active sites (e.g., EGFR-TK), predicting inhibitory activity .
Q. How can contradictory spectral data in literature be reconciled?
- Methodological Answer : Discrepancies in H NMR shifts (e.g., δ 4.60 vs. 4.55 for -CH2OH) often stem from solvent or pH differences. Validate using:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
